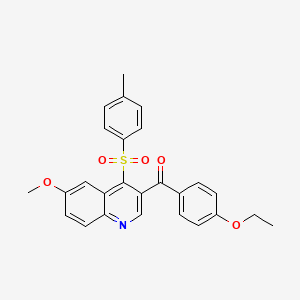

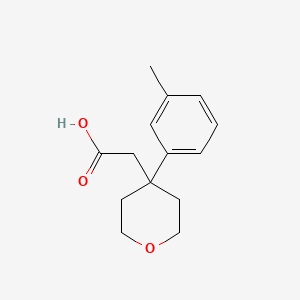

2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid derivatives and related compounds has been explored through various methods. A diastereoselective route has been developed for the synthesis of 2,6-syn-disubstituted tetrahydropyrans, highlighting the compound's significance in organic synthesis (O’Brien, Cahill, & Evans, 2009). Additionally, methodologies for synthesizing related compounds, emphasizing the versatility and reactivity of tetrahydropyran rings, have been demonstrated (Zhang Guo-fu, 2012).

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been thoroughly investigated. For instance, acetic acid derivatives with tetrahydropyran rings have been synthesized, and their crystal structures determined by X-ray diffraction, revealing insights into their stable conformations and molecular interactions (Wei et al., 2006).

Chemical Reactions and Properties

Research into the chemical reactions of 2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid and similar compounds includes studies on acylation reactions, demonstrating the reactivity of the tetrahydropyran ring towards various chemical transformations (Arutjunyan et al., 2013). These reactions provide a pathway for synthesizing a broad range of amides and pyrazoles, showcasing the compound's versatility.

Physical Properties Analysis

The synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]acetate and its characterization, including IR and 1H NMR, elucidate the compound's physical properties, such as stability and purity, highlighting the importance of structural characterization in understanding its behavior (Zhang Guo-fu, 2012).

Chemical Properties Analysis

The chemical properties of related tetrahydropyran compounds have been explored through various reactions, including acylation, highlighting the reactivity and potential applications of these compounds in synthetic chemistry (Arutjunyan et al., 2013). These studies contribute to a deeper understanding of the compound's chemical behavior and its utility in organic synthesis.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis and Molecular Structure : A compound related to 2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid, namely acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester, was synthesized and analyzed using X-ray diffraction. The pyranoid ring in this compound adopts a chair conformation, indicating a stable sugar moiety (Wei et al., 2006).

Methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]acetate Synthesis : Another synthesis process involved the production of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate, highlighting the versatility of tetrahydro-2H-pyran derivatives in chemical synthesis (Zhang Guo-fu, 2012).

Corrosion Inhibition

- Corrosion Inhibitors for Mild Steel : Pyrazoline derivatives, including compounds structurally related to 2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid, have been studied as corrosion inhibitors for mild steel in acidic media. These compounds exhibit high inhibition efficiency and obey Langmuir adsorption isotherm (Lgaz et al., 2018).

Diastereoselective Synthesis

- Diastereoselective Route to Tetrahydropyrans : A diastereoselective synthesis method for 2,6-syn-disubstituted tetrahydropyrans was developed, showing the applicability of this compound class in complex organic synthesis (O’Brien et al., 2009).

Acylation Studies

- Acylation of Amines and Pyrazole : Research on acylation of amines and pyrazole with [2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]acetyl chloride demonstrates the reactivity of tetrahydropyran-based compounds in creating new amides and acylpyrazoles (Arutjunyan et al., 2013).

Safety And Hazards

- The compound is an irritant and flammable.

- Always handle with proper precautions.

Orientations Futures

- Investigate potential applications in organic synthesis, drug development, or materials science.

- Explore its reactivity and potential derivatives.

Propriétés

IUPAC Name |

2-[4-(3-methylphenyl)oxan-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-11-3-2-4-12(9-11)14(10-13(15)16)5-7-17-8-6-14/h2-4,9H,5-8,10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIUXBNAQDNFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCOCC2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2491598.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2491605.png)

![Tert-butyl 8-[(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2491606.png)

![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidaz](/img/structure/B2491610.png)